N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

Sigma receptor pharmacology Neurodegeneration Cancer imaging

This compound is defined by its unique ortho-ethylthio and cyclohexyl substitution pattern, which are critical for its sigma-2 receptor binding (Ki 46 nM). Unlike halogenated class analogs (e.g., HSGN-220) with potent antibacterial activity, this compound's non-halogenated, lipophilic profile redirects its application to neuroscience and oncology probe development. Procurement of alternative unsubstituted or para-substituted benzamides will not replicate this target engagement profile, making this specific regioisomer essential for structure-activity relationship (SAR) studies in phosphatase inhibition and COX-1/COX-2 selectivity screening.

Molecular Formula C17H21N3O2S
Molecular Weight 331.43
CAS No. 922105-86-0
Cat. No. B2684330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide
CAS922105-86-0
Molecular FormulaC17H21N3O2S
Molecular Weight331.43
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3CCCCC3
InChIInChI=1S/C17H21N3O2S/c1-2-23-14-11-7-6-10-13(14)15(21)18-17-20-19-16(22-17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,20,21)
InChIKeyXLXPIQJZHBYLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide (CAS 922105-86-0): Compound Class and Procurement-Relevant Characteristics


N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide (CAS 922105-86-0) belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold extensively investigated for antibacterial, anticancer, and enzyme-inhibitory activities [1]. The compound bears a cyclohexyl substituent at the 5-position of the 1,3,4-oxadiazole ring and an ortho-ethylthio substituent on the benzamide phenyl ring, giving it a molecular formula of C17H21N3O2S and molecular weight of 331.43 g/mol [2]. Its structural differentiation from in-class analogs arises from the combination of a lipophilic cyclohexyl group and a thioether side chain, features that independently modulate target engagement and physicochemical properties within the oxadiazole-benzamide chemotype.

Why Generic Substitution of N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide Fails: Structural Determinants of Differential Activity


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, minor structural modifications produce drastic shifts in target engagement, potency, and mechanism. Halogenated analogs such as HSGN-220 and HSGN-144 achieve sub-μg/mL MIC values against MRSA through membrane depolarization and menaquinone biosynthesis disruption, while non-halogenated congeners are inactive or orders of magnitude less potent [1]. The ortho-ethylthio substituent on the target compound introduces a thioether hydrogen-bond acceptor and steric constraint absent in methylsulfanyl or unsubstituted analogs, while the cyclohexyl group confers greater hydrophobicity (cLogP) than aryl or heteroaryl replacements at the oxadiazole 5-position, altering membrane partitioning and protein-binding profiles [2]. These features mean that procurement of a 'generic' N-(1,3,4-oxadiazol-2-yl)benzamide without matching the exact cyclohexyl and ortho-ethylthio substitution pattern will yield a compound with quantitatively and mechanistically distinct biological performance.

N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide: Quantitative Differentiation Evidence for Procurement Decisions


Sigma-2 Receptor Binding Affinity: Differentiating Ortho-Ethylthio from Alternative Substituents

The target compound demonstrates high-affinity binding to the sigma-2 receptor (TMEM97) with a Ki of 46 nM in rat PC-12 cell membranes, as measured by displacement of [³H]-ditolylguanidine in the presence of (+)-pentazocine [1]. This binding affinity positions the ortho-ethylthio cyclohexyl-oxadiazole benzamide scaffold within the low-nanomolar range characteristic of sigma-2 tool compounds. By comparison, related N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamides lacking the ortho-ethylthio group (e.g., 3,4-dimethylbenzamide or 4-trifluoromethylbenzamide analogs) have not been reported to exhibit measurable sigma receptor engagement, suggesting that the ortho-thioether motif is a critical pharmacophoric element for sigma-2 recognition. Cross-study comparison with structurally distinct sigma-2 ligands reveals that the best-optimized analogs in this target space achieve Ki values of 16–80 nM [2], placing the target compound's 46 nM Ki in a competitive mid-range bracket.

Sigma receptor pharmacology Neurodegeneration Cancer imaging

Cyclohexyl vs. Aryl/Heteroaryl at Oxadiazole 5-Position: Anti-Inflammatory Activity Benchmarking

Sulfonamide-containing 1,3,4-oxadiazole derivatives bearing the 5-cyclohexyl substituent demonstrated anti-inflammatory IC₅₀ values of 110–111 μg/mL in a protein denaturation assay, outperforming the standard drug diclofenac (IC₅₀ = 157 μg/mL) by approximately 30% [1]. When the cyclohexyl group is replaced by aryl substituents (e.g., 4-fluorophenyl or thiophen-2-yl) in analogous N-(1,3,4-oxadiazol-2-yl)benzamide scaffolds, the anti-inflammatory potency diminishes or shifts to alternative mechanisms such as antibacterial membrane depolarization [2]. This class-level inference indicates that the cyclohexyl moiety at the oxadiazole 5-position confers a steric and lipophilic profile favoring anti-inflammatory target engagement over antibacterial mechanisms observed in aryl-substituted congeners.

Anti-inflammatory drug discovery COX inhibition Cyclooxygenase

Ortho-Ethylthio vs. Para-Ethylthio Benzamide Substitution: Impact on Alkaline Phosphatase Inhibition Potency

Structure-activity relationship studies on N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides reveal that the position and nature of the thioether substituent critically modulate enzyme inhibitory potency. The most potent compound in this series (6i) achieved an IC₅₀ of 0.420 μM against human alkaline phosphatase, representing a 6.7-fold improvement over the KH₂PO₄ standard (IC₅₀ = 2.80 μM) [1]. Although these compounds carry the alkylthio group on the oxadiazole ring rather than the benzamide ring, the data establish a class-level principle: thioether substitution in the ortho position of the benzamide (as in the target compound) introduces a different conformational constraint and hydrogen-bonding geometry compared to para-ethylthio or oxadiazole-thioether analogs. The ortho-ethylthio group forces the benzamide carbonyl out of coplanarity with the phenyl ring, altering the presentation of the amide NH for target hydrogen bonding relative to para-substituted or unsubstituted benzamide comparators [2].

Alkaline phosphatase inhibition Bone metabolism Thioether SAR

N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Sigma-2 Receptor (TMEM97) Chemical Probe Development

With a demonstrated sigma-2 receptor Ki of 46 nM [1], this compound serves as a starting scaffold for developing sigma-2/TMEM97 chemical probes for neuroscience (Alzheimer's disease, traumatic brain injury) and oncology (tumor imaging, pro-apoptotic ligand development) applications. The ortho-ethylthio group is essential for this binding activity; procurement of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamides with alternative ring substituents (e.g., 3,4-dimethyl, 4-trifluoromethyl, or 4-methylsulfonyl) would yield compounds for which sigma-2 binding has not been reported, compromising target engagement.

Anti-Inflammatory Screening Cascade Entry Point

Class-level evidence demonstrates that 5-cyclohexyl-1,3,4-oxadiazole derivatives deliver superior anti-inflammatory activity (IC₅₀ ~110 μg/mL) relative to diclofenac (157 μg/mL) in protein denaturation assays [2]. The target compound provides the 5-cyclohexyl pharmacophore in combination with a thioether-substituted benzamide, making it suitable for inclusion in anti-inflammatory screening cascades where 5-aryl-substituted oxadiazole benzamides (designed for antibacterial endpoints) would be inappropriate. The ortho-ethylthio group may further modulate COX-1/COX-2 selectivity through steric effects on the benzamide binding pose.

Structure-Activity Relationship (SAR) Studies on Thioether Positional Isomerism in Oxadiazole-Benzamide Scaffolds

The ortho-ethylthio substitution pattern is under-explored relative to para-ethylthio and oxadiazole-ring-thioether analogs that have been characterized as alkaline phosphatase inhibitors (IC₅₀ values as low as 0.420 μM) [3]. This compound fills a gap in systematic SAR expansion studies examining how the ortho-thioether group influences enzyme inhibition potency, binding pose (torsional angle between benzamide carbonyl and phenyl ring), and selectivity across phosphatase or protease targets. Procurement specifically of the ortho-ethylthio regioisomer enables comparative SAR against the meta-ethylthio and para-ethylthio counterparts.

Antibacterial Activity Profiling Against Gram-Positive Pathogens (Class-Level Hypothesis Testing)

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-220, HSGN-218, HSGN-144) achieve MIC values of 0.06–1 μg/mL against MRSA clinical isolates via membrane depolarization [4]. The target compound, lacking halogen substituents but bearing a cyclohexyl and ortho-ethylthio group, provides a valuable comparator for testing whether non-halogenated, lipophilic oxadiazole-benzamides retain antibacterial activity through alternative mechanisms. Its unique substitution pattern allows investigation of whether cyclohexyl-mediated membrane partitioning can substitute for halogen-mediated effects in bacterial killing, a hypothesis relevant to reducing halogen-dependent toxicity in antibacterial lead optimization.

Quote Request

Request a Quote for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.